2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine
Description
2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine is a structurally unique compound characterized by a cyclopropyl group attached to the ethanamine backbone and a 4-chlorophenyl substituent at the second carbon. The cyclopropyl group introduces ring strain and conformational rigidity, which may enhance metabolic stability compared to linear or branched analogs . The molecular formula is inferred as C₁₁H₁₃ClN (molecular weight ~194.68 g/mol), though this requires experimental validation.
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-cyclopropylethanamine |
InChI |
InChI=1S/C11H14ClN/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9,11H,3-4,7,13H2 |
InChI Key |
AYZVAOXJTOAEFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group displaces the chloride ion from the benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 2-(4-Chlorophenyl)cyclopropan-1-amine | 61114-41-8 | C₉H₁₀ClN | 167.64 | Cyclopropane ring directly bonded to amine |
| 1-(4-Chlorophenyl)cyclopropan-1-amine | - | C₉H₁₀ClN | 167.64 | Cyclopropane ring fused to chlorophenyl |
| 2-(4-Chlorophenyl)-2-methylpropan-1-amine | 42299-95-6 | C₁₀H₁₄ClN | 183.68 | Branched isopropyl group at C2 |
| 2-(4-Chlorophenyl)propan-2-amine (HCl) | - | C₉H₁₂ClN·HCl | 202.12 | Tertiary amine with geminal methyl groups |
Key Observations:
Bioactivity and Receptor Interactions
While direct pharmacological data for the target compound are unavailable, structurally related compounds provide insights:
- Piperazine Derivatives : Cetirizine and levocetirizine () incorporate chlorophenyl groups but feature piperazine rings, enabling antihistamine activity via H₁ receptor antagonism. The absence of a piperazine ring in 2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine suggests divergent mechanisms .
- Halogenated Cyclopropylamines : Compounds like 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride () highlight how halogen substitution (F vs. Cl) modulates lipophilicity (LogP) and bioavailability. Chlorine’s higher electronegativity may enhance binding to aromatic receptor pockets .
Biological Activity
Overview
2-(4-Chlorophenyl)-1-cyclopropylethan-1-amine, also known as a substituted amine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopropyl group and a 4-chlorophenyl moiety, which contribute to its unique pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound can undergo various chemical reactions:
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Reduction reactions can yield corresponding amines or alcohol derivatives.
- Substitution : Nucleophilic substitution reactions can occur, particularly involving the chlorine atom.
These properties make it a versatile building block in organic synthesis and medicinal chemistry .
Antimicrobial and Anticancer Activity
Recent studies have evaluated the antimicrobial and anticancer potential of compounds related to this compound. A series of derivatives were synthesized and tested for their biological activities:
- Antimicrobial Activity : Some derivatives demonstrated significant antimicrobial effects comparable to standard drugs like ciprofloxacin and fluconazole. For instance, certain compounds exhibited effective inhibition against various bacterial strains .
- Anticancer Activity : In vitro assays indicated that some derivatives showed promising anticancer activity against human cancer cell lines. One study reported that specific compounds had good docking scores in molecular docking studies, suggesting they could serve as leads for rational drug design .
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways depend on the specific application and context of use .
Case Studies
- Antimicrobial Study : A study on synthesized derivatives showed that compounds with structural similarities to this compound exhibited significant antimicrobial properties, suggesting potential for development into effective antimicrobial agents .
- Anticancer Study : Another investigation highlighted the anticancer properties of certain derivatives through MTT assays, revealing that some compounds had lower activity than standard treatments but still exhibited notable effects against cancer cell lines .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Activity Level | Comparison Standard |
|---|---|---|---|
| Antimicrobial | Compound 3 | Significant | Ciprofloxacin |
| Antimicrobial | Compound 8 | Comparable | Fluconazole |
| Anticancer | Compound 5 | Good | 5-Fluorouracil |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
